N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
Introduction
Historical Context and Significance of Hybrid Molecules in Medicinal Chemistry
The concept of hybrid molecules emerged from the need to overcome limitations in single-target therapies, particularly drug resistance and insufficient efficacy. Early examples, such as the antimalarial trioxaquines, demonstrated that covalent linkage of two pharmacophores (e.g., trioxane and aminoquinoline) could yield dual-acting compounds with synergistic effects. Molecular hybridization—defined as the covalent fusion of bioactive domains—has since evolved into a cornerstone of rational drug design. This strategy enables:
- Dual-target engagement : Hybrids simultaneously modulate multiple pathways, reducing the likelihood of resistance.
- Improved pharmacokinetics : Shared metabolic pathways enhance bioavailability compared to combination therapies.
- Structural innovation : Hybridization often reveals novel chemical spaces inaccessible to conventional scaffolds.
A landmark development was the synthesis of phenolic esters in the 19th century, which laid the groundwork for modern linker-based hybrids. By the 2000s, hybrid molecules accounted for ~15% of preclinical candidates in oncology and infectious diseases, driven by advances in combinatorial chemistry and target identification.
Tetrahydroisoquinoline and Benzodioxole Scaffolds in Bioactive Compounds
The tetrahydroisoquinoline (THIQ) and benzodioxole moieties in N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide are pharmacologically privileged scaffolds:
Tetrahydroisoquinoline (THIQ)
- Anticancer applications : THIQ derivatives inhibit epigenetic regulators (e.g., histone deacetylases) and apoptosis proteins (e.g., Bcl-2).
- Structural versatility : The THIQ core permits substitutions at C-1, C-3, and N-2 positions, enabling modulation of electronic and steric properties.
- Natural product inspiration : Morphine and emetine share the THIQ framework, validating its biological relevance.
Benzodioxole
- Metabolic stability : The 1,3-benzodioxole group resists oxidative degradation, prolonging half-life.
- Dual functionality : Acts as a hydrogen-bond acceptor and π-π interaction site, enhancing target binding.
- Natural occurrence : Found in safrole (sassafras oil) and myristicin (nutmeg), both with documented bioactivity.
Table 1 : Key Hybrid Molecules Incorporating THIQ and Benzodioxole
Research Trajectory and Current Status
The synthesis of this compound follows established hybridization strategies:
- Pharmacophore linking : A flexible acetamide spacer connects the THIQ and benzodioxole units, optimizing spatial orientation for target engagement.
- Bioisosteric replacement : The 3-methylphenyl group mimics natural ligands while enhancing lipophilicity.
- Metabolic optimization : Benzodioxole’s resistance to CYP450-mediated oxidation improves stability.
Recent studies highlight hybrids’ potential in overcoming multidrug resistance (MDR). For example, resveratrol-hydrazone hybrids exhibit 10-fold greater cytotoxicity in SW620 colorectal cells compared to parent compounds. Similarly, THIQ-based hybrids show nanomolar affinity for apoptotic regulators like Bcl-xL.
Synthetic Pathway :
- THIQ core formation : Pictet–Spengler cyclization of phenethylamine derivatives.
- Benzodioxole functionalization : Electrophilic substitution at the 5-position.
- Acetamide coupling : Carbodiimide-mediated conjugation under inert conditions.
Challenges remain in optimizing hybrid selectivity and metabolic clearance. Computational modeling predicts that the acetamide linker in this compound adopts a conformation favoring HDAC6 inhibition, though experimental validation is pending.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-4-2-5-18(12-17)14-28-11-10-20-21(26(28)30)6-3-7-22(20)31-15-25(29)27-19-8-9-23-24(13-19)33-16-32-23/h2-9,12-13H,10-11,14-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNOTZZPLAPXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines elements that may interact with various biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 561.65 g/mol. The structure features a benzodioxole moiety and an isoquinoline derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N5O5S |
| Molecular Weight | 561.65 g/mol |
| CAS Number | 1022284-51-0 |
| SMILES Representation | CCC(C(=O)Nc1ccc2c(c1)OCO2)Sc1nc2ccccc2c2=NC(C(=O)n12)CC(=O)NC1CCCCC1 |
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific phospholipases, which are crucial in cellular signaling pathways. For instance, inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with drug-induced phospholipidosis, indicating a potential mechanism for toxicity or therapeutic effects in certain contexts .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of benzodioxole can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. The presence of the isoquinoline structure may enhance these effects through interaction with DNA or cellular receptors involved in cancer progression.
2. Neuroprotective Effects
Some compounds within this structural class have demonstrated neuroprotective properties by inhibiting neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
3. Antimicrobial Properties
Initial investigations have indicated that the compound may possess antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.
Case Studies
A review of literature reveals several case studies focusing on similar compounds:
Case Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives and tested their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting significant anticancer potential.
Case Study 2: Neuroprotective Mechanisms
Research published in Neuroscience Letters demonstrated that a related benzodioxole compound reduced oxidative stress markers in an animal model of Alzheimer's disease. The study highlighted the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized by comparing it with analogous derivatives. Below is a detailed analysis based on substituent effects, synthesis pathways, and inferred physicochemical properties.
Structural and Substituent Analysis
Key Observations:
Benzodioxol vs. Fluorophenyl: The benzodioxol ring in the target compound may confer greater metabolic stability compared to the fluorophenyl group in Compound 8d (ZHAWOC5682), as electron-rich aromatic systems are less prone to oxidative degradation .
Methyl vs.
Backbone Variations: The tetrahydroisoquinolinyl core in the target compound differs from the isoindole-1,3-dione scaffold in Compound 8d, which may influence conformational flexibility and receptor compatibility.
Physicochemical and Pharmacokinetic Inference
- Lipophilicity: The benzodioxol and 3-methylphenyl groups in the target compound likely increase logP values compared to Compound 8d, favoring blood-brain barrier penetration if CNS activity is intended.
- Solubility: The absence of polar groups (e.g., benzyloxy chains in Compound 8d) may reduce aqueous solubility, necessitating formulation optimization.
Research Findings and Implications
- Structural Determinants of Activity: Substituent electronegativity (fluorine in Compound 8d) and aromatic stability (benzodioxol in the target compound) are critical for optimizing binding and metabolic profiles.
- Synthetic Scalability: Carbodiimide-mediated amidation (as in ) is a robust method for producing such derivatives, though purification challenges may arise due to lipophilic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
